molecular formula C23H18Br2N2O4S B393540 ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B393540
M. Wt: 578.3g/mol
InChI Key: VKEBJWKWROELIG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including bromine atoms, hydroxyl groups, and a thiazolopyrimidine core, makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 3,5-dibromo-4-hydroxybenzaldehyde, ethyl acetoacetate, and 2-aminothiazole. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid. The final product is obtained through condensation reactions followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated thiazolopyrimidine derivative.

Scientific Research Applications

Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures.

    Brominated Compounds: Compounds with bromine atoms in different positions or with different functional groups.

Uniqueness

Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features. The presence of bromine atoms, a hydroxyl group, and a thiazolopyrimidine core contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Br2N2O4S

Molecular Weight

578.3g/mol

IUPAC Name

ethyl (2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18Br2N2O4S/c1-3-31-22(30)18-12(2)26-23-27(19(18)14-7-5-4-6-8-14)21(29)17(32-23)11-13-9-15(24)20(28)16(25)10-13/h4-11,19,28H,3H2,1-2H3/b17-11+

InChI Key

VKEBJWKWROELIG-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C(=C4)Br)O)Br)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)S2)C

Origin of Product

United States

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